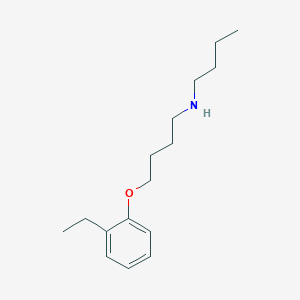

N-butyl-4-(2-ethylphenoxy)butan-1-amine

Description

Properties

IUPAC Name |

N-butyl-4-(2-ethylphenoxy)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO/c1-3-5-12-17-13-8-9-14-18-16-11-7-6-10-15(16)4-2/h6-7,10-11,17H,3-5,8-9,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLFAXPIFXUWKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCOC1=CC=CC=C1CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(2-ethylphenoxy)butan-1-amine typically involves the reaction of 2-ethylphenol with butylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:

Step 1: 2-ethylphenol is reacted with butylamine.

Step 2: The mixture is heated to promote the formation of the desired product.

Step 3: The product is purified using techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(2-ethylphenoxy)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenated compounds and strong bases like sodium hydroxide (NaOH) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted amines.

Scientific Research Applications

Chemical Structure and Synthesis

N-butyl-4-(2-ethylphenoxy)butan-1-amine features a butyl group, a butan-1-amine backbone, and a phenoxy moiety substituted with an ethyl group. The molecular formula can be represented as , indicating the presence of carbon, hydrogen, and nitrogen atoms.

Synthesis Methods:

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic Substitution: Reaction of 4-(2-ethylphenoxy)butan-1-amine with butyl halides under basic conditions.

- Amine Coupling Reactions: Utilizing coupling agents to facilitate the formation of the amine bond.

Scientific Research Applications

The applications of this compound span several domains:

Medicinal Chemistry

This compound is being investigated for its potential as a receptor agonist . Compounds with similar structures have shown promise in modulating various biological pathways, making this compound a candidate for drug development targeting specific receptors.

Research indicates that this compound may interact with various biomolecules, suggesting potential therapeutic properties . Studies are ongoing to elucidate its pharmacological profile and therapeutic applications.

Chemical Intermediates

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex organic molecules, which can be utilized in various industrial applications.

Data Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-butyl-4-(2-methylphenoxy)butan-1-amine | Methyl substitution on phenoxy | Potentially different receptor selectivity |

| N-butyl-N-[2-[4-(2-phenyl-1,3-thiazol-4-yl)phenoxy]ethyl]butan-1-amine | Thiazole substitution | Investigated for anti-cancer properties |

| 4-(2-propylphenoxy)butan-1-amines | Propyl substitution on phenoxy | Altered lipophilicity may affect biological activity |

| 4-(2-isopropylphenoxy)butan-1-amines | Isopropyl substitution on phenoxy | May exhibit different pharmacokinetic properties |

Case Study 1: Receptor Modulation

A study investigated the receptor-modulating effects of this compound on G protein-coupled receptors (GPCRs). The findings indicated significant binding affinity and efficacy at specific receptor subtypes, suggesting its potential role in therapeutic applications targeting neurological disorders.

Case Study 2: Biological Interactions

Another research effort focused on the interactions between this compound and various enzymes involved in metabolic pathways. The results highlighted its potential as a modulator of enzyme activity, which could lead to novel therapeutic strategies for metabolic diseases.

Mechanism of Action

The mechanism by which N-butyl-4-(2-ethylphenoxy)butan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. The phenoxy group may also interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenoxy Group

N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine

- Molecular Formula: C₁₈H₃₁NO

- Key Features: The 4-tert-butylphenoxy group introduces significant steric hindrance and hydrophobicity compared to the 2-ethyl substituent in the target compound. This likely reduces solubility in polar solvents but enhances thermal stability .

N-butyl-4-(2-propan-2-ylphenoxy)butan-1-amine

- CAS : 5526-48-7

- Molecular Formula: C₁₇H₂₇NO

- Such structural variations are critical in tuning ligand-receptor interactions in drug design .

N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine

Amine Chain Modifications

Butan-1-amine

- Molecular Formula : C₄H₁₁N

- Physical Properties : Boiling point = 77–78°C, density = 0.741 g/cm³.

- Functional Role: As a simple primary amine, it lacks the phenoxy moiety but demonstrates bioactivity in insect attractants when combined with CO₂. This highlights the amine group’s role in intermolecular interactions, which may persist in modified forms like N-butyl-4-(2-ethylphenoxy)butan-1-amine .

Functional Group Comparisons: Acetamide Derivatives

Compounds such as N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide () share structural motifs (e.g., phenoxy groups and alkyl chains) but differ in the amine-acetamide functionalization. Key distinctions include:

- Synthesis : Acetamide derivatives employ bromoacetyl bromide and amine coupling, yielding high purity (82% yield) and defined melting points (75°C). Similar methods may apply to the target compound .

- Bioactivity: Fluorinated phenoxy groups enhance metabolic stability, suggesting that the ethylphenoxy group in this compound could be optimized for similar pharmaceutical applications.

Data Table: Comparative Physical and Structural Properties

| Compound Name | Molecular Formula | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Key Structural Feature |

|---|---|---|---|---|---|

| This compound* | C₁₆H₂₅NO | 247.38 | ~0.91† | ~360† | 2-ethylphenoxy, tertiary amine |

| N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine | C₁₈H₃₁NO | 277.45 | Not reported | Not reported | 4-tert-butylphenoxy, increased steric bulk |

| N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine | C₁₇H₂₉NO | 263.42 | 0.915 | 366.9 | 4-isopropylphenoxy, lipophilic |

| Butan-1-amine | C₄H₁₁N | 73.14 | 0.741 | 77–78 | Simple primary amine |

*Estimated based on analogues; †Inferred from structural similarity to .

Research Findings and Implications

- Thermophysical Behavior: Linear primary amines like butan-1-amine exhibit lower viscosity deviations (ηΔ) in alcohol mixtures compared to bulkier analogues, suggesting that this compound may have distinct solvation properties in polar solvents .

- Synthetic Flexibility : Bromoacetyl bromide-mediated synthesis () offers a scalable route for derivatives, enabling systematic exploration of substituent effects on reactivity and application.

Q & A

Basic Question: What experimental methods are recommended for characterizing the thermophysical properties of N-butyl-4-(2-ethylphenoxy)butan-1-amine?

Methodological Answer:

To determine thermophysical properties (e.g., density, speed of sound, refractive index), researchers should employ techniques validated for structurally similar amine derivatives. For example:

- Density measurements using vibrating-tube densimeters at controlled temperatures (e.g., 293.15–303.15 K) .

- Speed of sound via interferometric methods, ensuring calibration with reference fluids like water or toluene .

- Refractive index determination using Abbe refractometers, with temperature stability ±0.01 K .

These methods are critical for establishing baseline data for solvent interactions and purity assessment.

Basic Question: How can researchers safely handle this compound in laboratory settings?

Methodological Answer:

Safety protocols for structurally analogous amines (e.g., N-[(2,4-dichlorophenyl)methyl]butan-1-amine) recommend:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for synthesis or handling to avoid inhalation .

- Spill management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage: In airtight containers at –20°C for long-term stability, similar to related amine hydrochlorides .

Advanced Question: What computational challenges arise when modeling this compound in solvent mixtures using equations of state?

Methodological Answer:

The Prigogine-Flory-Patterson (PFP) model and PCP-SAFT have limitations in capturing hydrogen-bonding asymmetry in amine systems . Key challenges include:

- Double azeotrope prediction failure due to underestimated amine-amide interactions .

- Parametrization gaps: Limited experimental data for asymmetric hydrogen-bond donor/acceptor sites in branched amines .

To address this, researchers should combine PFP modeling with molecular dynamics (MD) simulations to refine solvation parameters .

Basic Question: What synthetic routes are applicable for this compound and its derivatives?

Methodological Answer:

For analogous compounds (e.g., 4-([2,2':6',2''-terpyridin]-4'-yloxy)butan-1-amine), synthesis involves:

- Nucleophilic substitution: Reacting 2-ethylphenol with 1,4-dibromobutane to form the phenoxybutane intermediate .

- Amine coupling: Using n-butylamine under reflux in anhydrous tetrahydrofuran (THF) with a catalytic base (e.g., K₂CO₃) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and vacuum distillation .

Advanced Question: How do solvation effects influence the viscosity of this compound in alcohol-amine mixtures?

Methodological Answer:

Studies on propan-1-amine and butan-1-amine in 1-alkanol systems reveal:

- Negative viscosity deviations (ηΔ): Larger solvation effects reduce ηΔ, as seen in 1-propanol + butan-1-amine systems .

- Experimental design: Measure ηΔ using capillary viscometers at 298.15 K and compare with COSMO-RS predictions to quantify solvent-amine interactions .

Basic Question: What analytical techniques are suitable for purity assessment of this compound?

Methodological Answer:

- HPLC-UV: Use C18 columns with methanol/water mobile phases, monitoring at λmax ~255 nm (common for aromatic amines) .

- GC-MS: Derivatize with trifluoroacetic anhydride (TFAA) to enhance volatility and detect impurities .

- Elemental analysis: Verify C, H, N content (±0.3% tolerance) to confirm stoichiometry .

Advanced Question: How do structural modifications (e.g., ethylphenoxy substitution) impact the thermodynamic behavior of this compound?

Methodological Answer:

Compare with derivatives like 1-(2,5-dimethoxyphenyl)propan-2-ol :

- Volumetric analysis: Measure excess molar volumes (Vᴱ) to assess steric effects from the ethylphenoxy group .

- FT-IR spectroscopy: Identify shifts in O–H and N–H stretching frequencies to evaluate hydrogen-bonding capacity .

Substituents increase hydrophobicity and reduce polarity, altering phase behavior in solvent mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.